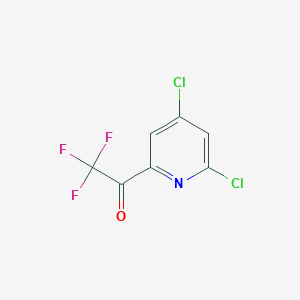

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone

Description

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone is a halogenated ketone derivative featuring a pyridine ring substituted with two chlorine atoms at the 4- and 6-positions and a trifluoroacetyl group at the 2-position. This compound’s structure combines electron-withdrawing groups (Cl and CF₃) that enhance its electrophilicity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis . Its reactivity is attributed to the electron-deficient pyridine ring and the trifluoromethyl ketone moiety, which can participate in nucleophilic additions or serve as a directing group in cross-coupling reactions.

Properties

CAS No. |

1060815-13-5 |

|---|---|

Molecular Formula |

C7H2Cl2F3NO |

Molecular Weight |

243.99 g/mol |

IUPAC Name |

1-(4,6-dichloropyridin-2-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-3-1-4(13-5(9)2-3)6(14)7(10,11)12/h1-2H |

InChI Key |

UMELUHIMLZAKBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4,6-Dichloropyridin-2-yl)-2,2,2-trifluoroethanone

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Halogenation of a pyridine derivative to introduce dichloro substituents at the 4 and 6 positions.

- Introduction of the trifluoroacetyl group at the 2-position of the pyridine ring.

The trifluoroacetyl group is typically introduced via reaction with trifluoroacetyl derivatives such as ethyl trifluoroacetate or trifluoroacetic anhydride, or through organometallic intermediates reacting with trifluoroacetyl sources.

Specific Preparation Routes

Organometallic Approach

According to patent literature (US and EP patents), a common industrial approach involves the reaction of halo-substituted organometallic reagents derived from 4,6-dichloropyridine precursors with trifluoroacetate derivatives. This method proceeds as follows:

- Preparation of 4,6-dichloropyridin-2-yl organometallic intermediate (e.g., Grignard or lithium reagent).

- Reaction of this intermediate with ethyl trifluoroacetate or similar trifluoroacetylating agents.

- Work-up and purification to isolate the target trifluoroethanone compound.

This method is favored for its relatively straightforward steps and good yields, but it requires careful handling of reactive organometallic species and control of reaction conditions to prevent side reactions.

Halogenation and Nitration Followed by Chlorination

A more recent and efficient synthetic process, as described in patent US20170217865 and related literature, involves:

- Starting with 1-(4-chlorophenyl)-2,2,2-trifluoroethanone or related halo-substituted trifluoroacetophenones.

- Nitration using fuming nitric acid and sulfuric acid or fuming sulfuric acid at controlled temperatures (5–60 °C).

- Subsequent chlorination using trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid.

- Final chlorination with chlorine gas at elevated temperatures (180–250 °C) to introduce additional chlorine atoms.

This multi-step process yields halo-substituted trifluoroethanones with high regioselectivity and purity, reducing the number of reaction steps compared to older methods and improving atom economy.

Representative Experimental Procedure

From patent ES2755333T3:

- Fuming sulfuric acid (12 g, 20–30% SO3) is cooled to 5 °C.

- 1-(4-chlorophenyl)-2,2,2-trifluoroethanone (9.48 g, 45 mmol) is added.

- Fuming nitric acid (3.09 g, 48.6 mmol) is added over 5 minutes, raising the temperature to 60 °C.

- Stirring continues at room temperature for 40 minutes, achieving full conversion to the nitro intermediate.

- Water is added, and the mixture is extracted with dichloromethane.

- Solvent removal yields 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone with 97% purity by 1H NMR.

Subsequent steps involve chlorination with trichloroisocyanuric acid and chlorine gas under controlled conditions to achieve the dichloropyridinyl trifluoroethanone target compound.

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield / Purity | Notes |

|---|---|---|---|---|---|

| Nitration | Fuming HNO3 + Fuming H2SO4/H2SO4 | 5 to 60 | 40 min to overnight | ~97% purity (1H NMR) | Controlled addition to avoid overnitration |

| Chlorination (trichloroisocyanuric acid) | Trichloroisocyanuric acid + H2SO4/fuming H2SO4 | 55 to 120 | 1–14 hours | 75% conversion (HPLC) | Two-step addition improves yield |

| Chlorination (chlorine gas) | Cl2 gas | 180 to 250 | Variable | High yield | Final chlorination to introduce dichloro substituents |

| Organometallic trifluoroacetylation | Organometallic intermediate + ethyl trifluoroacetate | Ambient to reflux | Few hours | Moderate to high yield | Requires handling of reactive intermediates |

Analysis of Preparation Methods

Advantages and Limitations

Industrial Suitability

The nitration and chlorination sequence combined with organometallic trifluoroacetylation is preferred industrially due to:

- Reduced number of steps compared to classical multi-step halogenation.

- Improved overall yields and purity.

- Lower production costs and waste generation.

Supporting Research Findings

- Regioselective synthesis of related trifluoromethyl-substituted pyridyl compounds has been demonstrated using copper(I)-catalyzed cycloaddition reactions, confirming the high selectivity achievable in related systems.

- The described chlorination and nitration conditions have been optimized to maintain high purity (>95%) and conversion rates, as verified by HPLC and NMR analyses.

- Industrial patents emphasize the importance of controlling reaction temperature and reagent addition rates to minimize side reactions and maximize yield.

Chemical Reactions Analysis

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

(a) 2-{[4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone ()

- Structure : Contains a pyridine ring fused with a triazole-thioether group and a phenyl ketone.

- Key Differences: The absence of chlorine substituents and trifluoromethyl groups reduces electrophilicity compared to the target compound.

- Applications : Primarily explored in coordination chemistry rather than biocidal or pharmaceutical contexts.

(b) 2-{[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone ()

- Structure : Features a chlorophenyl-substituted triazole and a fluorophenyl ketone.

- Key Differences: The fluorine atom on the phenyl ring introduces steric and electronic effects distinct from the trifluoromethyl group in the target compound.

Physicochemical Properties

Functional Performance

- Thermal Stability : Phosphorus-containing analogues (e.g., ’s PEPAP) exhibit superior thermal stability (T₀ = 312°C) due to rigid bicyclic structures, whereas the target compound’s stability is likely lower due to its simpler aromatic system .

- Toxicity: Trifluoroethyl ketones generally show moderate toxicity (cf. ’s intermediates with LD₅₀ > 5,000 mg/kg), contrasting with highly toxic organophosphates like trichlorfon .

Biological Activity

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a pyridine ring with dichlorine substitutions and a trifluoromethyl group, which are significant for its chemical properties and interactions with biological systems.

- Molecular Formula : C7H4Cl2F3NO

- Molecular Weight : 246.01 g/mol

- CAS Number : 2227712-87-8

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2F3NO |

| Molecular Weight | 246.01 g/mol |

| IUPAC Name | This compound |

| InChI Key | QMLZPLUGIKOCOA-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration. The chlorine atoms on the pyridine ring may facilitate hydrogen bonding with proteins and enzymes, potentially altering their activity.

Biological Activity

This compound has been studied for various biological effects:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cholesterol absorption in animal models .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The presence of halogen atoms often contributes to this effect by disrupting microbial cell membranes.

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The mechanism typically involves the induction of apoptosis through the activation of caspases .

Case Studies

- Cholesterol Absorption Inhibition : A study involving a structurally similar compound demonstrated significant reductions in total plasma cholesterol levels in cholesterol-fed hamsters. The compound was administered at an ED50 of 0.04 mg/kg/day over a period of seven days .

- Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that derivatives of dichloropyridine exhibited varying degrees of antibacterial activity. The structure-activity relationship (SAR) indicated that modifications to the trifluoromethyl group could enhance efficacy against specific pathogens .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4,6-dichloropyridin-2-yl)-2,2,2-trifluoroethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using pyridine derivatives and trifluoroacetyl chloride, followed by regioselective chlorination. Key steps include:

- Step 1 : Acylation of 4,6-dichloropyridine with trifluoroacetyl chloride under anhydrous conditions (AlCl₃ catalyst, inert atmosphere).

- Step 2 : Purification via column chromatography (ethyl acetate/hexane) to isolate the product.

- Critical Parameters : Temperature control (<50°C), solvent choice (dichloromethane or nitrobenzene), and stoichiometric excess of acylating agent to minimize side reactions. Analytical validation (NMR, HPLC) is essential to confirm purity (>95%) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the pyridinyl backbone and substituent positions (e.g., Cl at 4,6-positions; trifluoroacetyl group at C2). NMR quantifies trifluoromethyl integrity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (theoretical: 261.53 g/mol) and fragmentation patterns .

Q. How do the electron-withdrawing groups (Cl, CF₃) influence its chemical reactivity?

- Methodological Answer :

- Pyridine Ring Activation : The 4,6-dichloro substituents deactivate the ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (e.g., displacement with amines or alkoxides).

- Trifluoroacetyl Reactivity : The CF₃ group increases electrophilicity at the carbonyl carbon, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases).

- Experimental Validation : Kinetic studies (UV-Vis or NMR) track reaction rates in nucleophilic substitutions compared to non-halogenated analogs .

Advanced Research Questions

Q. How can molecular docking predict interactions between this compound and enzymatic targets (e.g., acetylcholinesterase)?

- Methodological Answer :

- Software : Use AutoDock Vina or AutoDock4 with Lamarckian genetic algorithms for flexible ligand docking.

- Protocol :

Prepare the receptor (enzyme PDB file) by removing water and adding polar hydrogens.

Define the binding site using known catalytic residues (e.g., acetylcholinesterase: Ser203, His447).

Run 100 docking trials; validate with RMSD clustering (<2.0 Å).

- Analysis : Compare binding free energies (ΔG) to known inhibitors. MD simulations (e.g., GROMACS) assess stability of the ligand-enzyme complex over 50 ns .

Q. How should researchers resolve contradictions in synthetic yield data (e.g., low yields in multicomponent reactions)?

- Methodological Answer :

- Root-Cause Analysis :

Reaction Monitoring : Use TLC or in-situ IR to detect intermediates/byproducts.

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives).

- Case Study : For failed multicomponent syntheses (e.g., imidazole-2-ones), alternative pathways like stepwise coupling or microwave-assisted synthesis may improve yields .

Q. What experimental designs are suitable for studying its enzyme inhibition kinetics?

- Methodological Answer :

- Assay Design :

Enzyme Source : Recombinant human acetylcholinesterase (IC₅₀ determination).

Substrate : Acetylthiocholine iodide (hydrolysis monitored via Ellman’s reagent at 412 nm).

Inhibition Mode : Pre-incubate enzyme with compound (0–100 µM) for 10 min; measure residual activity.

- Data Analysis : Fit data to a slow-binding inhibition model using nonlinear regression (e.g., GraphPad Prism). Calculate and rates. Validate with QM/MM simulations to map transition-state interactions .

Key Considerations

- Structural Insights : The 4,6-dichloro-pyridine core enhances metabolic stability compared to non-halogenated analogs, making it a candidate for in vivo studies.

- Safety : Adhere to GHS guidelines for handling halogenated ketones (e.g., PPE, fume hood) .

- Data Gaps : Experimental determination of physical properties (e.g., melting point, logP) is recommended for QSAR modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.